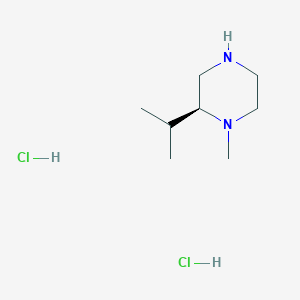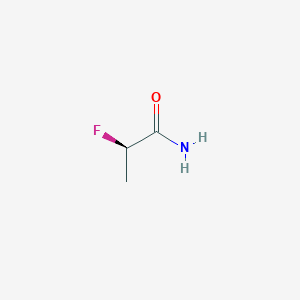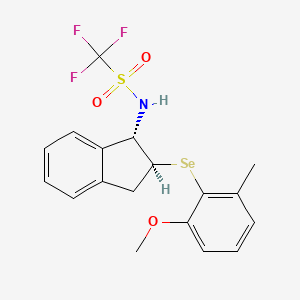
1,1,1-Trifluoro-N-((1S,2S)-2-((2-methoxy-6-methylphenyl)selanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is a complex organic compound with a unique structure that includes trifluoromethyl, methanesulfonamide, and selenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-((1S,2S)-2-((2-methoxy-6-methylphenyl)selanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to modify the trifluoromethyl group or the selenyl group.
Substitution: The methanesulfonamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the selenyl group may yield selenoxide or selenone derivatives, while substitution reactions may produce various functionalized derivatives of the original compound .
Scientific Research Applications
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and selenyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-((1S,2S)-2-((2-methoxy-6-methylphenyl)selanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the selenyl group may contribute to its biological activity through redox reactions. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure due to the presence of trifluoromethanesulfonamide groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a trifluoromethyl group and is used in similar chemical reactions.
Uniqueness
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is unique due to the combination of trifluoromethyl, selenyl, and methanesulfonamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3SSe/c1-11-6-5-9-14(25-2)17(11)27-15-10-12-7-3-4-8-13(12)16(15)22-26(23,24)18(19,20)21/h3-9,15-16,22H,10H2,1-2H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLYHRBPLOKDTD-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)[Se]C2CC3=CC=CC=C3C2NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC)[Se][C@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3SSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8266738.png)
![7-(1-Ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8266755.png)
![2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8266757.png)
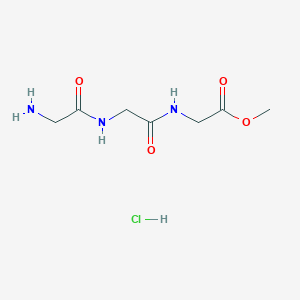
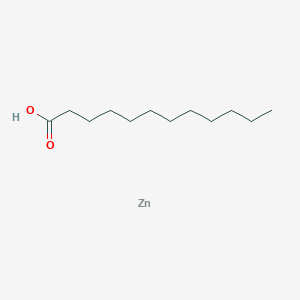
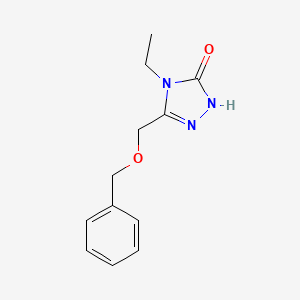
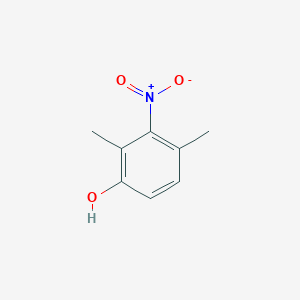
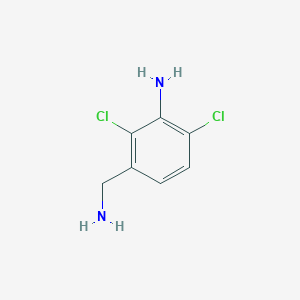
![[(4-Pentynyloxy)methyl]benzene](/img/structure/B8266796.png)
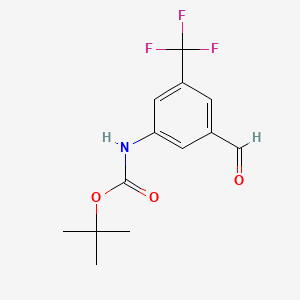
![Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate](/img/structure/B8266817.png)
